3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C23H16ClNO3. This compound is characterized by its unique structure, which includes a benzofuran ring, a benzothiophene ring, and a chlorinated benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration and Reduction:
Formation of Benzothiophene Ring: This can be achieved through cyclization reactions involving thiourea and α-halo ketones under Hantzsch thiazole synthesis conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzofuran and benzothiophene rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 2,4-dichloro-N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}benzamide
- 2,4-dichloro-N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}benzamide .
Uniqueness
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of benzofuran and benzothiophene rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C25H16ClNO3S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C25H16ClNO3S/c1-14-10-12-15(13-11-14)22(28)23-21(16-6-2-4-8-18(16)30-23)27-25(29)24-20(26)17-7-3-5-9-19(17)31-24/h2-13H,1H3,(H,27,29) |
InChI Key |
MYVVXRMSTPBHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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